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Compound of Interest

Compound Name: Emapticap pegol

Cat. No.: B15607337

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of emapticap pegol (NOX-
E36) to its target, C-C motif chemokine ligand 2 (CCL2), with other therapeutic alternatives.
The information presented is supported by experimental data from publicly available studies to
assist researchers in evaluating these compounds.

Executive Summary

Emapticap pegol is a Spiegelmer®, an L-enantiomeric RNA aptamer, that demonstrates high-
affinity binding to human CCL2, a key chemokine involved in inflammatory processes and
various diseases. This guide summarizes the quantitative binding data for emapticap pegol
and compares it with other molecules targeting the CCL2/CCR2 axis, including small molecule
inhibitors and monoclonal antibodies. Detailed experimental methodologies for key binding
assays are provided to ensure a comprehensive understanding of the presented data.

Comparison of Binding Affinities

The following table summarizes the binding affinities of emapticap pegol and its alternatives to
CCL2 or its receptor, CCR2. The data is compiled from various independent studies.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b15607337?utm_src=pdf-interest
https://www.benchchem.com/product/b15607337?utm_src=pdf-body
https://www.benchchem.com/product/b15607337?utm_src=pdf-body
https://www.benchchem.com/product/b15607337?utm_src=pdf-body
https://www.benchchem.com/product/b15607337?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607337?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Validation & Comparative
Check Availability & Pricing

BENGHE

Compound Binding
. Molecule Type  Target Method o
Name (Alias) Affinity
) ) Surface Plasmon
Emapticap pegol  Spiegelmer® (L- Kd =140+
Human CCL2 Resonance
(NOX-E36) RNA Aptamer) 0.16 nM
(SPR)
Radioligand
CCX140-B Small Molecule Human CCR2 o Kd =23nM
Binding Assay
Chemotaxis
IC_50_=8nM
Assay (Buffer)
Chemotaxis
Assay (100% IC_50_=200nM
Human Serum)
Ca2* Mobilization
IC_ 50 _=3nM
Assay
125]-CCL2
o o IC_50_=17nM
Binding Inhibition
Human
CNTO 888 _
Monoclonal Human CCL2 Phage Display K_d_=22pM[1]
(Carlumab) )
Antibody
Humanized Inhibits CCL2
MLN1202 _ o
] Monoclonal Human CCR2 Not specified binding to
(Plozalizumab) )
Antibody CCR2[2][3]
Effective
concentrations
Not applicable for CCL2
Bindarit Small Molecule CCL2 Synthesis (inhibits expression
synthesis) inhibition are in

the uM range[4]
[5]

Note: K_d_ (dissociation constant) is a measure of binding affinity; a lower K_d_ value
indicates a stronger binding affinity. IC_50_ (half-maximal inhibitory concentration) is a
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measure of the potency of a substance in inhibiting a specific biological or biochemical
function.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Emapticap Pegol
- CCL2 Interaction

This protocol provides a general methodology for determining the binding kinetics and affinity of
an aptamer to its protein target using SPR, based on standard industry practices.

Objective: To determine the association (k_a ), dissociation (k_d_), and equilibrium
dissociation constant (K_d_) of emapticap pegol for human CCL2.

Materials:

SPR instrument (e.g., Biacore)

e Sensor chip (e.g., CM5, streptavidin-coated)

e Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

e Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA,
0.005% v/v Surfactant P20)

e Analyte: Human CCL2 protein, serially diluted in running buffer

o Ligand: Biotinylated emapticap pegol

Regeneration solution (e.g., 10 mM glycine-HCI, pH 1.5)
Procedure:

e Sensor Chip Preparation: The sensor chip is activated and pre-conditioned according to the
manufacturer's instructions.

e Ligand Immobilization:
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o For a streptavidin-coated chip, biotinylated emapticap pegol is injected over the sensor
surface until the desired immobilization level is reached (typically measured in response
units, RU).

o For a CM5 chip, the surface is activated with a mixture of N-hydroxysuccinimide (NHS)
and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by the injection of the
aptamer. Any remaining active sites are then deactivated.

e Binding Analysis:

o A series of increasing concentrations of human CCL2 (analyte) are prepared in running
buffer.

o Each concentration is injected over the sensor surface for a defined period (association
phase), followed by a flow of running buffer (dissociation phase).

o The change in the refractive index at the sensor surface, which is proportional to the mass
of bound analyte, is monitored in real-time and recorded as a sensorgram.

» Regeneration: Between each analyte injection, the sensor surface is regenerated by injecting
the regeneration solution to remove the bound analyte, allowing for subsequent binding
cycles.

» Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1
Langmuir binding model) to calculate the association rate constant (k_a_), the dissociation
rate constant (k_d_), and the equilibrium dissociation constant (K d_ =k d_/k_a ).

Visualizations
CCL2 Signaling Pathway and Inhibition

The following diagram illustrates the signaling cascade initiated by the binding of CCL2 to its
receptor CCR2, leading to cellular responses such as migration and inflammation. The points
of inhibition by emapticap pegol and CCR2 antagonists are also shown.
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Caption: CCL2 signaling pathway and points of therapeutic intervention.

Experimental Workflow for SPR

The diagram below outlines the key steps involved in a typical Surface Plasmon Resonance
experiment to determine binding affinity.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b15607337?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607337?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Prepare Sensor Chip
(Activation/Coating)

!

Immobilize Ligand
(e.g., Emapticap Pegol)

Y

Block Remaining
Active Sites

!

Prepare Analyte Serial Dilutions
(e.g., CCL2)

!

Inject Analyte (Association)
Followed by Buffer (Dissociation)

1
1
Repeat for each i
concentration i

Data Analysis

Regenerate Sensor Surface (Sensorgram Fitting)

Determine
ka, kd, Kd

Click to download full resolution via product page

Caption: General workflow for a Surface Plasmon Resonance experiment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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